Finasteride-d6 Carboxylic Acid
Description
Significance of Deuterated Analogs in Modern Research Methodologies
Among the stable isotopes, deuterium (B1214612), a heavy isotope of hydrogen, holds particular significance in pharmaceutical research. symeres.com The replacement of hydrogen with deuterium to create deuterated analogs offers several advantages. Due to the abundance of hydrogen in organic molecules, deuterium labeling is often a cost-effective approach compared to labeling with other stable isotopes. aptochem.com
Deuterated compounds are invaluable as internal standards in mass spectrometry-based bioanalysis. clearsynth.com They co-elute with the non-labeled analyte, meaning they travel through the separation system (like liquid chromatography) at the same rate, but are easily distinguished by the mass spectrometer due to their higher mass. texilajournal.comaptochem.com This co-elution helps to compensate for variations in the analytical process, such as ion suppression or enhancement, leading to more accurate and precise measurements. texilajournal.com
Furthermore, the use of deuterated analogs can provide insights into a drug's metabolic pathways. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can sometimes slow down metabolic reactions that involve breaking this bond. This "kinetic isotope effect" can be exploited to study the mechanisms of drug metabolism. symeres.com
Overview of Finasteride-d6 Carboxylic Acid as a Research Tool
Finasteride (B1672673) is a medication primarily used to treat conditions like benign prostatic hyperplasia and male pattern hair loss. wikipedia.orgnih.gov It works by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Finasteride is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites, including a monocarboxylic acid derivative. wikipedia.orgdrugbank.comnih.gov This carboxylic acid metabolite is one of the main forms in which the drug is eliminated from the body. drugbank.comontosight.ai
This compound is a deuterated analog of this major metabolite. The "d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopically labeled compound serves as a critical research tool, particularly as an internal standard for the quantitative analysis of the finasteride carboxylic acid metabolite in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). cymitquimica.comaxios-research.com By using this compound, researchers can accurately measure the levels of the actual metabolite, which is essential for understanding the pharmacokinetics and metabolism of finasteride. clearsynth.comtexilajournal.com
Properties
Molecular Formula |
C₂₃H₂₈D₆N₂O₄ |
|---|---|
Molecular Weight |
408.56 |
Synonyms |
2-Methyl-N-[[(5α,17β)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine-d3; 2-((4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-d3-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamido)-2-methylpropanoic Acid |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Carboxylic Acid Derivatives
General Principles of Isotopic Labeling for Complex Organic Molecules
Several methods exist for the incorporation of deuterium (B1214612) into organic molecules. These strategies can be broadly categorized as either early-stage or late-stage incorporation. Early-stage methods involve the use of deuterated starting materials, which are then carried through a synthetic sequence. Late-stage functionalization, on the other hand, introduces deuterium into a nearly complete molecular framework, which is often more efficient for complex molecules. acs.orgprinceton.edu
Common deuterium incorporation strategies include:
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterium oxide (D₂O), and often a catalyst. researchgate.net The feasibility of this approach depends on the acidity of the protons to be exchanged.
Reductive Deuteration: The reduction of unsaturated bonds (e.g., double or triple bonds) or functional groups (e.g., carbonyls, esters) using deuterium gas (D₂) and a metal catalyst, or with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), is a powerful technique for introducing deuterium. imperial.ac.uk
Decarboxylative Deuteration: This method involves the replacement of a carboxylic acid group with a deuterium atom. Recent advances have utilized photoredox catalysis to achieve this transformation under mild conditions with D₂O as the deuterium source. rsc.orgrsc.org
C-H Activation/Deuteration: Direct activation of C-H bonds followed by deuteration is a highly sought-after strategy for late-stage labeling. This can be achieved using transition metal catalysts that facilitate the cleavage of a C-H bond and its subsequent reaction with a deuterium source. acs.orgchemrxiv.org
| Deuterium Incorporation Strategy | Description | Typical Deuterium Source | Key Features |
| Hydrogen-Deuterium Exchange | Exchange of labile protons with deuterons. | D₂O, Deuterated solvents | Dependent on proton acidity. |
| Reductive Deuteration | Reduction of unsaturated bonds or functional groups. | D₂, NaBD₄, LiAlD₄ | Can introduce multiple deuterium atoms. |
| Decarboxylative Deuteration | Replacement of a carboxylic acid group with deuterium. | D₂O | Mild conditions, good functional group tolerance. |
| C-H Activation/Deuteration | Direct activation and deuteration of C-H bonds. | Deuterated solvents | Enables late-stage labeling of complex molecules. |
The introduction of deuterium can create new chiral centers or influence the stereochemistry of existing ones. Therefore, controlling the stereochemical outcome of deuteration reactions is crucial, especially for biologically active molecules where stereoisomers can exhibit different pharmacological profiles. acs.org Stereospecific deuteration can be achieved by employing chiral catalysts or by utilizing substrate-controlled reactions where the existing stereochemistry of the molecule directs the approach of the deuterium source. For instance, in reductive deuteration, the choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the addition of deuterium across a double bond. acs.org
Precursor Chemistry and Synthetic Pathways to Carboxylic Acid Scaffolds
The synthesis of Finasteride-d6 Carboxylic Acid necessitates the initial construction of the core 4-azasteroid carboxylic acid structure.
The synthesis of the 4-azasteroid ring system, a key structural feature of Finasteride (B1672673), has been extensively studied. nih.govncku.edu.twresearchgate.netresearchgate.net A common strategy involves the modification of a readily available steroid starting material, such as progesterone. researchgate.net One established method proceeds through the oxidative cleavage of the A-ring of a steroid precursor, such as 3-oxo-4-androstene-17β-carboxylic acid. researchgate.netmagtechjournal.com The resulting seco-acid can then be cyclized with an ammonia (B1221849) source to form the 4-aza-lactone (a lactam). Subsequent hydrogenation can establish the desired stereochemistry at the A/B ring junction. researchgate.netmagtechjournal.com
A general synthetic scheme for the formation of a 4-azasteroid carboxylic acid core is as follows:
Starting Material: A suitable steroid precursor, often possessing a carboxylic acid or ester functionality at the C17 position.
A-Ring Cleavage: Oxidative cleavage of the A-ring, for example, using potassium permanganate (B83412) and sodium periodate. researchgate.netmagtechjournal.com
Lactam Formation: Reaction of the resulting seco-acid with ammonia or an ammonia equivalent to form the 4-aza-3-oxo ring. researchgate.netmagtechjournal.com
Reduction: Catalytic hydrogenation to reduce any remaining double bonds and establish the desired stereochemistry. researchgate.netmagtechjournal.com
Functional group interconversions are fundamental to organic synthesis and play a critical role in positioning a molecule for a specific deuteration step. imperial.ac.ukub.eduvanderbilt.edu For instance, a ketone can be converted to an alkene via a Wittig reaction, which can then be subjected to reductive deuteration. Similarly, a carboxylic acid can be reduced to an alcohol, converted to a leaving group (e.g., tosylate), and then displaced with a deuteride source. The choice of interconversion depends on the desired location of the deuterium atoms and the compatibility of the functional groups present in the molecule.
Specific Approaches for Deuteration of Finasteride Carboxylic Acid Analogs
The synthesis of deuterated Finasteride analogs often involves the deuteration of a key intermediate, such as 3-oxo-4-aza-5-androstene-17β-carboxylic acid. This can be achieved through catalytic deuteration using deuterium gas. The deuterated carboxylic acid can then be converted to the final deuterated Finasteride analog.
A plausible strategy for the synthesis of this compound would involve the deuteration of the tert-butyl group of Finasteride, followed by hydrolysis of the amide to the carboxylic acid. Alternatively, a deuterated tert-butylamine (B42293) (tert-butyl-d6-amine) could be used in the final amidation step of a non-deuterated 4-azasteroid carboxylic acid precursor. The specific placement of the six deuterium atoms in "this compound" suggests that the deuteration is likely on the N-tert-butylcarboxamide side chain, which upon hydrolysis would yield the deuterated carboxylic acid and deuterated tert-butylamine. However, based on the IUPAC name provided by some suppliers for a related compound, the deuterium atoms are located on the methyl groups of the alanine (B10760859) moiety. nih.gov
Directed Deuterium Exchange Reactions
Directed deuterium exchange reactions involve the selective replacement of hydrogen atoms with deuterium on an existing molecular framework. For carboxylic acids, this often targets the α-protons due to their increased acidity. Various catalytic systems can facilitate this exchange.
One common approach is the use of a suitable deuterium source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst. The acidic protons alpha to the carbonyl group of the carboxylic acid can be exchanged for deuterium under these conditions. For a compound like Finasteride Carboxylic Acid, this method could potentially be used to introduce deuterium at specific positions if the appropriate reaction conditions are identified.
Palladium-catalyzed hydrogen/deuterium exchange represents another powerful technique. This method can offer high chemo- and regioselectivity. While specific applications to Finasteride Carboxylic Acid are not extensively documented, the general principles suggest its potential applicability.
Table 1: Overview of Directed Deuterium Exchange Reactions
| Method | Deuterium Source | Catalyst | Advantages | Potential Challenges |
| Acid/Base Catalyzed Exchange | D₂O | Acid or Base | Simple, cost-effective | Potential for side reactions, lack of regioselectivity |
| Metal-Catalyzed Exchange | D₂O or D₂ gas | Palladium, Iridium, etc. | High selectivity | Catalyst cost and sensitivity |
De novo Synthesis with Deuterated Building Blocks
A more controlled and often preferred method for introducing multiple deuterium atoms is through a de novo synthesis. This strategy involves constructing the target molecule from smaller, commercially available deuterated starting materials. This approach ensures the precise location and number of deuterium atoms in the final product.
For the synthesis of this compound, a plausible route would involve the use of a deuterated precursor that can be elaborated into the final 4-aza-3-oxo-5α-androst-1-ene-17β-carboxylic acid structure. For instance, a deuterated synthon corresponding to the C-17 side chain could be introduced at a late stage of the synthesis of the steroid backbone.
Isolation and Purification Techniques for Stable Isotope-Labeled Compounds
The isolation and purification of stable isotope-labeled compounds like this compound are critical to ensure their suitability for analytical and research purposes. The primary goals are to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. The structural similarity between the deuterated compound and its non-deuterated counterpart can present unique purification challenges.
Commonly employed techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the purification of deuterated compounds. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is often possible to achieve separation of the desired deuterated compound from its impurities. The slight difference in polarity and molecular weight introduced by the deuterium atoms can sometimes be sufficient for chromatographic resolution. For steroid-like molecules, both normal-phase and reversed-phase chromatography can be effective.
Recrystallization: This is a classic and highly effective purification technique for crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved. The choice of solvent is crucial and is determined by the solubility characteristics of the compound. For deuterated carboxylic acids, a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Applicability to Deuterated Compounds | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Highly effective for separating isotopic analogs and other impurities. | Column chemistry, mobile phase composition, and detector selection are critical. |
| Recrystallization | Difference in solubility between the desired compound and impurities. | Excellent for obtaining high-purity crystalline solids. | Solvent selection is paramount for achieving good recovery and purity. |
The successful synthesis and purification of this compound rely on a combination of well-established synthetic strategies for deuteration and robust purification methodologies tailored to the unique properties of stable isotope-labeled compounds and the steroid scaffold.
Advanced Analytical Characterization and Method Development for Deuterated Analogs
Principles of Quantitative Analysis Using Stable Isotope Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. clearsynth.comscispace.com Their use is foundational to developing robust and reliable analytical methods. A deuterated analog, like Finasteride-d6 Carboxylic Acid, is an ideal internal standard for the quantification of the unlabeled parent compound. This is because it shares nearly identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. waters.comresearchgate.net However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the analyte by the mass spectrometer.
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that leverages the unique properties of stable isotope-labeled compounds to achieve highly accurate and precise quantification. nih.gov The core principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound) to a sample containing the analyte of interest (unlabeled Finasteride (B1672673) Carboxylic Acid). nih.gov The internal standard and the analyte are assumed to reach equilibrium within the sample matrix.
During analysis, any sample loss or variability in instrument response will affect both the analyte and the internal standard equally. researchgate.net By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, effectively compensating for matrix effects and variations in extraction recovery. clearsynth.comwaters.comnih.gov This ratiometric measurement is the key to the high precision and accuracy of IDMS. nih.gov
The development of a reliable quantitative method requires the generation of a calibration curve and a thorough assessment of the method's linearity. nih.govut.ee A calibration curve establishes the relationship between the concentration of an analyte and the response of the analytical instrument.
To generate a calibration curve for the quantification of Finasteride Carboxylic Acid using this compound as an internal standard, a series of calibration standards are prepared. These standards contain a constant, known concentration of the internal standard and varying, known concentrations of the analyte. ut.ee The standards are typically prepared in a matrix that mimics the actual samples to be analyzed (matrix-matched calibrators) to account for any potential matrix effects. nih.govut.ee
The response ratio (analyte peak area / internal standard peak area) is plotted against the corresponding analyte concentration. The linearity of this relationship is then assessed. ut.ee A linear response is desirable over a specific concentration range. The simplest and most common model is a linear regression, but weighted linear or quadratic regression models may be used if they more accurately describe the concentration-response relationship. nih.govscispace.com The linearity is evaluated using statistical methods and by examining residual plots to ensure the chosen model is appropriate. nih.gov
| Parameter | Description |
| Calibration Standards | Solutions containing known concentrations of the analyte and a constant concentration of the internal standard. |
| Response Ratio | The ratio of the peak area of the analyte to the peak area of the internal standard. |
| Regression Model | A mathematical equation that describes the relationship between the response ratio and the analyte concentration. Common models include linear and quadratic regression. |
| Linearity | The ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. |
| Matrix Effect | The influence of sample components other than the analyte on the measurement of the analyte's concentration. |
Mass Spectrometry for Structural Elucidation and Quantification of Deuterated Compounds
Mass spectrometry is an indispensable tool for both the structural confirmation and quantification of deuterated compounds. rsc.org Its high sensitivity and specificity allow for detailed analysis even in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the verification of its elemental composition. measurlabs.comresearchgate.net This is particularly crucial for deuterated compounds like this compound to confirm the successful incorporation of the deuterium atoms and to ensure the correct molecular formula.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with high accuracy and precision (typically to the third or fourth decimal place). researchgate.netnih.govalgimed.com By comparing the experimentally measured accurate mass to the calculated theoretical mass of the proposed elemental formula, a high degree of confidence in the compound's identity can be achieved. nih.gov This technique can differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov
| Technique | Principle | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision. | Confirms the elemental formula and the successful incorporation of six deuterium atoms by matching the experimental accurate mass with the theoretical mass. |
Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions, providing valuable structural information. unito.it In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.
For deuterated carboxylic acids, MS/MS analysis is instrumental in determining the location of the deuterium labels within the molecule. The mass shifts in the fragment ions compared to the non-deuterated analog reveal which parts of the molecule contain the deuterium atoms. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of bonds adjacent to the carboxyl group. researchgate.netlibretexts.org By analyzing the fragmentation of this compound, researchers can confirm the stability of the deuterium labels and gain deeper insights into its structure.
| Fragmentation Process | Typical Neutral Loss | Information Gained |
| Decarboxylation | CO₂ (44 Da) | Confirms the presence of a carboxylic acid group. |
| Dehydration | H₂O (18 Da) | Indicates the presence of hydroxyl groups or rearrangement processes. |
| Alpha-Cleavage | Loss of the alkyl group adjacent to the carbonyl. | Provides information about the structure surrounding the carboxylic acid. |
The choice of ionization technique is critical for the successful analysis of carboxylic acids by Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to efficiently convert the neutral analyte molecules into gas-phase ions. acdlabs.com For carboxylic acids, which are polar and often non-volatile, soft ionization techniques are preferred.
Electrospray Ionization (ESI) is the most commonly used technique for the analysis of carboxylic acids. nih.gov It is a soft ionization method that is well-suited for polar compounds. Carboxylic acids are typically analyzed in negative ion mode, where they readily deprotonate to form [M-H]⁻ ions. chromforum.org The pH of the mobile phase can be adjusted to optimize the ionization efficiency.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be used for compounds of medium polarity. acdlabs.com While ESI is generally preferred for carboxylic acids, APCI can be a viable alternative, particularly for less polar carboxylic acids.
Atmospheric Pressure Photoionization (APPI) is a less common but effective technique for a wide range of compounds, including some that are challenging to ionize by ESI or APCI. acdlabs.com
The selection of the most appropriate ionization technique depends on the specific properties of the analyte and the nature of the sample matrix. For this compound, ESI in negative ion mode would likely provide the best sensitivity and specificity. chromforum.org
Chromatographic Separation Techniques
Chromatographic techniques, especially liquid chromatography, are central to the analysis of this compound. These methods are designed to achieve efficient separation from the parent drug, other metabolites, and endogenous components in complex biological matrices.
Liquid Chromatography (LC) Method Development for Deuterated Analogs
The development of a Liquid Chromatography (LC) method for a deuterated analog like this compound generally parallels the approach used for its non-labeled counterpart, Finasteride. The primary goal is to achieve a separation that is rapid, specific, and reproducible. seejph.com Method development often begins with reversed-phase high-performance liquid chromatography (RP-HPLC) due to its versatility and suitability for moderately polar to nonpolar compounds. ijcrt.org
Key considerations in method development include the selection of an appropriate column and mobile phase to ensure adequate retention and resolution. For finasteride and its analogs, various methods have been successfully developed, providing a strong basis for the analysis of its carboxylic acid metabolite. nih.govsci-hub.se The process involves systematically adjusting parameters such as mobile phase composition, pH, and flow rate to optimize the separation. Given that deuteration has a negligible effect on the chromatographic behavior of a molecule, methods developed for the non-deuterated carboxylic acid are directly transferable.
Optimization of Stationary and Mobile Phases for Polar Carboxylic Acids
The presence of the carboxylic acid group makes this compound more polar than the parent drug, Finasteride. This polarity influences the choice of stationary and mobile phases for optimal chromatographic separation.
Stationary Phase: C18 (octadecylsilyl) columns are a common starting point and have been used effectively for finasteride analysis. researchgate.net However, for more polar compounds, other stationary phases like C8 or Phenyl columns can offer different selectivity and better peak shapes. sci-hub.sescirp.org For instance, a Waters Symmetry Shield RP18 column has been utilized, which contains embedded polar groups to reduce peak tailing for basic compounds and provide alternative selectivity. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Acetonitrile is a common organic modifier, often mixed with water or a buffer. sci-hub.sescirp.org The pH of the aqueous portion is critical for analyzing carboxylic acids. To ensure the carboxylic acid is in its neutral, protonated state for better retention on a reversed-phase column, the pH of the mobile phase is usually kept low (acidic). Buffers such as ammonium (B1175870) acetate (B1210297) with formic acid or orthophosphoric acid are frequently employed to maintain a stable pH and improve chromatographic performance. nih.govscirp.org
The following table summarizes typical parameters used in LC methods for finasteride and related compounds, which are applicable to this compound.
| Parameter | Common Selections | Rationale/Effect |
| Stationary Phase (Column) | C18, C8, Phenyl | Provides hydrophobic interaction for retention. Phenyl phases can offer unique selectivity for aromatic compounds. |
| Mobile Phase (Organic) | Acetonitrile, Methanol | Elutes the analyte from the column. Acetonitrile often provides better peak shape and lower backpressure. |
| Mobile Phase (Aqueous) | Water with buffer (e.g., Ammonium Acetate, Formic Acid, Orthophosphoric Acid) | Controls retention and peak shape by modifying the ionization state of the polar carboxylic acid group. |
| pH | Acidic (e.g., pH 3.5) | Suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the column. |
| Flow Rate | 0.2 - 1.0 mL/min | Affects analysis time and separation efficiency. Lower flow rates can improve resolution. |
| Detection | UV (210-225 nm), Mass Spectrometry (MS) | UV detection is common, while MS provides higher sensitivity and specificity, which is ideal for an internal standard. |
Ultra-Performance Liquid Chromatography (UPLC) Applications in High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. scirp.org This technology utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations without sacrificing efficiency.
For applications requiring the analysis of a large number of samples, such as in clinical pharmacokinetics, UPLC is highly advantageous. researchgate.net A UPLC method for finasteride has been developed that achieves separation on a Waters ACQUITY UPLC BEH Phenyl column in under 16 minutes. scirp.org Another UPLC-MS/MS method reports a total run time of just 3 minutes, making it exceptionally suitable for high-throughput screening. researchgate.net The rapid analysis time significantly increases sample throughput, which is crucial in drug development and clinical trial settings where this compound would be used as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including deuterated analogs. It provides detailed information about the chemical environment of atoms and is used to confirm the identity, structure, and, crucially, the specific positions of deuterium atoms within the this compound molecule.
Proton (1H) NMR Analysis of Deuterated Frameworks
Proton (¹H) NMR spectroscopy is used to analyze the hydrogen atoms in a molecule. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal disappears from the ¹H NMR spectrum. scispace.com This makes ¹H NMR a direct method for confirming the success and location of deuteration. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the absence of signals at specific chemical shifts confirms the positions of the six deuterium atoms.
Furthermore, the acidic proton of the carboxylic acid group has a characteristic chemical shift, typically appearing as a broad singlet far downfield, often around 12 ppm. pressbooks.pubresearchgate.net The exact position can vary depending on the solvent and concentration due to hydrogen bonding. pressbooks.pub The identity of this peak can be confirmed by a D₂O exchange experiment; after adding a drop of deuterium oxide to the NMR sample, the acidic proton exchanges with deuterium, causing the peak to disappear from the spectrum. libretexts.org
Carbon (13C) NMR for Structural Validation
The primary effect of deuterium substitution on the ¹³C NMR spectrum is on the signals of the carbon atoms directly bonded to deuterium. These signals will decrease significantly in intensity and will be split into a multiplet due to C-D coupling. This effect can further help in confirming the location of the deuterium labels. thieme-connect.de
The following table outlines the expected characteristic NMR shifts for the carboxylic acid moiety.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | ~12.0 δ (singlet, broad) | Position is dependent on solvent and concentration. Disappears upon D₂O exchange. |
| ¹³C | Carboxyl Carbon (-C OOH) | 165 - 185 δ | The specific shift depends on the electronic environment of the aliphatic structure. |
Applications in Biochemical and Preclinical Metabolic Research
Role as an Analytical Reference Standard in Bioanalytical Chemistry
As a stable isotope-labeled compound, Finasteride-d6 Carboxylic Acid is principally used as an internal standard in analytical research, particularly in pharmacokinetic studies. veeprho.com Its chemical properties are nearly identical to the endogenous (non-labeled) metabolite, but its increased mass due to the six deuterium (B1214612) atoms allows for clear differentiation using mass spectrometry. This ensures reliable and accurate analysis in therapeutic drug monitoring and metabolic research. veeprho.com
In the development and validation of bioanalytical methods, such as those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for achieving high accuracy and precision. researchgate.net this compound is an ideal internal standard for the quantification of Finasteride (B1672673) Carboxylic Acid in biological samples. veeprho.com During method validation, the stable isotope-labeled standard is added to calibration standards and study samples to correct for variability during sample preparation and analysis, including extraction inefficiencies and matrix effects. researchgate.net Its use helps establish key validation parameters such as linearity, accuracy, precision, and selectivity of the assay.
Once a bioanalytical method is validated, this compound is used in quality control (QC) applications to monitor the ongoing performance of the assay. QC samples, which are spiked with known concentrations of the analyte and the deuterated internal standard, are analyzed alongside study samples. The consistent response ratio of the analyte to the internal standard in these QC samples verifies the stability and reliability of the analytical run, ensuring that the data generated for unknown samples is accurate.
| Property | Value | Source |
| Compound Name | This compound | tlcstandards.com |
| Molecular Formula | C₂₃H₂₈D₆N₂O₄ | |
| Molecular Weight | 408.57 g/mol | |
| Alternate CAS (non-labeled) | 116285-37-1 | tlcstandards.com |
| Primary Application | Internal Standard for Bioanalysis | veeprho.com |
Elucidation of Enzymatic Transformation Pathways of Analogous Compounds
The metabolism of finasteride, the parent drug, involves complex enzymatic transformations. Isotopic tracers are instrumental in studying these pathways.
In vitro metabolic stability assays are routinely used in drug discovery to estimate the rate at which a compound is metabolized by liver enzymes. thermofisher.comresearchgate.net These studies typically utilize liver-derived systems like hepatic microsomes or hepatocytes, which contain the necessary metabolic enzymes. thermofisher.comnih.gov When studying the formation of the carboxylic acid metabolite of finasteride, a deuterated standard can be used to accurately trace the metabolic process. By incubating the parent drug with liver microsomes, researchers can monitor the rate of disappearance of the parent compound and the appearance of its metabolites over time. thermofisher.com The use of an isotopic tracer enhances the precision of these measurements by providing a clear signal that can be distinguished from background interference.
A study using rat hepatic microsomes identified several key metabolites of finasteride, demonstrating that the primary metabolic routes involve hydroxylation. nih.gov
| Metabolite Identified in Rat Hepatic Microsomes | Abbreviation | Key Metabolic Step |
| ω-hydroxy finasteride | M-1 | Hydroxylation of the t-butyl group |
| finasteride-ω-al | M-2 | Oxidation of M-1 |
| finasteride-ω-oic acid | M-3 | Oxidation of M-2 |
| 6α-OH finasteride | M-4 | Ring hydroxylation |
Data sourced from an in vitro study on rat hepatic microsomes. nih.gov
Isotope-assisted techniques are powerful tools for identifying novel metabolites. The predictable mass shift introduced by the deuterium atoms in this compound creates a unique isotopic signature. When analyzing biological samples from in vitro or in vivo metabolism studies with mass spectrometry, researchers can specifically search for this signature. This "isotope pattern" allows for the confident identification of metabolites related to the parent compound, distinguishing them from thousands of other endogenous molecules present in the sample. This approach is particularly useful for confirming the presence of specific metabolic products like finasteride carboxylic acid in complex matrices such as plasma and urine. researchgate.net
Investigation of Metabolic Enzymes and Mechanisms
The biotransformation of finasteride is primarily regulated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main enzyme responsible for its Phase I metabolism. nih.govnih.gov This process involves the conversion of finasteride to metabolites such as ω-hydroxyfinasteride, which is then further oxidized to finasteride ω-oic acid (finasteride carboxylic acid). nih.govnih.gov
Cytochrome P450 (CYP) Mediated Oxidation Pathways of Related Compounds
The formation of finasteride's carboxylic acid metabolite is a multi-step oxidative process primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. nih.govnih.govdrugbank.com This pathway involves the hydroxylation of finasteride's t-butyl group to form ω-hydroxyfinasteride. nih.govnih.gov This intermediate is then further oxidized, also by CYP3A4, to an aldehyde (ω-aldehyde finasteride), and subsequently to the final carboxylic acid metabolite, originally named finasteride-ω-oic acid. nih.govnih.gov
Research using human liver microsomes and recombinant human CYP isozymes has confirmed that CYP3A4 is the major enzyme responsible for each of these oxidative steps. nih.gov While other cellular fractions, including mitochondria, can contribute to the final oxidation step, CYP3A4 plays the central role in this Phase I metabolic pathway. nih.govpropeciahelp.com The carboxylic acid metabolite itself possesses less than 20% of the 5α-reductase inhibitory activity of the parent finasteride, indicating it is a significantly less active compound. drugbank.comwikipedia.orgresearchgate.net
| Metabolic Step | Primary Enzyme | Metabolite Formed |
|---|---|---|
| Hydroxylation of Finasteride | CYP3A4 | ω-hydroxyfinasteride |
| Oxidation of ω-hydroxyfinasteride | CYP3A4 | ω-aldehyde finasteride |
| Oxidation of ω-aldehyde finasteride | CYP3A4 | Finasteride Carboxylic Acid (finasteride-ω-oic acid) |
UDP-Glucuronosyltransferase (UGT) Catalyzed Conjugation Reactions of Carboxylic Acid Metabolites
Following Phase I oxidation, the carboxylic acid metabolite of finasteride can undergo Phase II conjugation, specifically glucuronidation. nih.gov This reaction involves the transfer of glucuronic acid from a cofactor to the metabolite, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net This conjugation significantly increases the water solubility of the metabolite, facilitating its inactivation and elimination from the body, primarily through bile. nih.gov
In vitro studies have identified UGT1A3 as the enzyme responsible for the glucuronidation of the finasteride carboxylic acid metabolite. nih.gov The resulting product, a finasteride-ω-oic acid glucuronide, has been found in trace amounts in human bile. nih.gov It is important to note that the parent drug, finasteride, has also been shown to be a potent and selective competitive inhibitor of a different UGT isozyme, UGT1A4, though it does not appear to significantly inhibit UGT1A3. nih.gov
Application in Drug Discovery and Development (Preclinical Context)
Stable isotope-labeled compounds like this compound are critical tools in the preclinical stages of drug discovery, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. researchgate.net
Early-Stage ADME Screening Using Labeled Analogs
In early-stage ADME screening, understanding a drug's metabolic fate is crucial. Deuterium-labeled compounds are widely used as internal standards in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov When analyzing biological samples (e.g., plasma, urine, or microsomal incubations), a known quantity of the labeled analog, such as this compound, is added. veeprho.com
Because the labeled standard is chemically identical to the analyte (the unlabeled metabolite) but has a different mass, it can be distinguished by the mass spectrometer. sigmaaldrich.com This allows for highly accurate and precise quantification of the metabolite, as the internal standard corrects for variations in sample preparation and instrument response. sigmaaldrich.com This precision is essential for building accurate pharmacokinetic profiles and understanding how a potential drug and its metabolites are processed in the body.
| Advantage | Description |
|---|---|
| Enhanced Accuracy | Corrects for variability during sample processing and analysis, leading to more reliable quantification. sigmaaldrich.com |
| Improved Sensitivity | Allows for better detection and quantification in complex biological matrices like plasma or urine. |
| Metabolic Pathway Tracing | Essential for tracking metabolic processes and building comprehensive ADME profiles of drug candidates. |
| Minimized Interference | The distinct mass of the labeled standard reduces background noise from other components in the sample. |
Comparative Metabolic Profiling in In Vitro Systems
In vitro systems, such as human liver microsomes (HLMs), are fundamental tools in preclinical drug development. researchgate.net HLMs contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs, and are used to study the metabolic pathways of new chemical entities. researchgate.netresearchgate.net These systems allow for comparative metabolic profiling across different species (e.g., rat, dog, human) to determine if the animal models used for toxicology studies are relevant to human metabolism. nih.goveuropa.eu
In these experiments, the test compound (finasteride, in this context) is incubated with liver microsomes from different species. nih.gov By using this compound as an internal standard, researchers can quantitatively compare the rate and extent of the formation of the carboxylic acid metabolite across species. europa.eu This comparison helps identify any unique human metabolites or significant quantitative differences in metabolic pathways, which are critical considerations for predicting a drug's behavior and safety in humans. europa.eu For example, studies have shown that while finasteride is metabolized by CYP3A subfamilies in male rats, the specific profile of metabolites can differ from that in humans. nih.govnih.gov
Innovations and Future Directions in Deuterated Compound Research
Advances in Automated Synthesis of Isotopic Standards
The synthesis of stable isotope-labeled standards, a critical component of quantitative analysis, has traditionally been a complex and resource-intensive process. However, recent advances are moving towards greater automation, aiming to improve efficiency, reproducibility, and accessibility. Automated synthesis platforms are being developed to streamline the intricate chemical reactions required to introduce deuterium (B1214612) atoms into a specific molecular position. schd-shimadzu.com
These automated systems can precisely control reaction parameters such as temperature, pressure, and reagent addition, minimizing human error and ensuring high batch-to-batch consistency. For a compound like Finasteride-d6 Carboxylic Acid, this means a more reliable supply of high-purity standard, which is essential for regulated clinical and research environments. Automation can also accelerate the development of new deuterated standards, as synthetic routes can be optimized and tested more rapidly. nih.gov The goal is to create platforms where chemists can design a labeled compound and have an automated system perform the multi-step synthesis with minimal manual intervention, ultimately supporting the growing demand for high-quality isotopic standards in various research fields. schd-shimadzu.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Analytical Method Optimization
Table 1: Impact of AI/ML on Analytical Method Development
| Phase of Method Development | Traditional Approach | AI/ML-Enhanced Approach | Benefit |
| Parameter Optimization | Manual trial-and-error experimentation | Predictive modeling based on historical data africanjournalofbiomedicalresearch.com | Reduced development time and resource consumption labmanager.com |
| Data Processing | Manual peak integration and review | Automated pattern recognition and signal deconvolution | Increased accuracy and efficiency spectroscopyonline.com |
| Troubleshooting | Expert-driven investigation of anomalies | AI-driven anomaly detection and root cause analysis labmanager.com | Faster problem resolution and improved method robustness |
| Method Validation | Extensive experimental validation | AI-predicted parameters are validated, reducing manual experiments labmanager.com | More efficient and targeted validation process |
Expanding the Scope of Deuterated Compounds in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems by studying the relationships between genes, proteins, and metabolites. biospec.net Deuterated compounds are becoming increasingly valuable tools in this field, particularly in metabolomics, which involves the comprehensive study of small molecules in an organism.
Stable isotope tracers like deuterated compounds allow researchers to track metabolic pathways in living systems. researchgate.net By introducing a labeled molecule, scientists can follow its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of metabolic networks. researchgate.net While this compound is primarily used as a static internal standard for quantification, the principles of deuterium labeling are central to dynamic metabolic flux analysis.
This research provides insights into how diseases or drug treatments affect metabolic processes. researchgate.net The use of deuterated compounds in systems biology helps create a more holistic picture of an organism's physiology, moving beyond simple quantification to understanding the functional context of metabolic changes. biospec.net This approach is crucial for identifying biomarkers and understanding the mechanisms of drug action and toxicity. acs.orgacs.org
Development of Novel Analytical Platforms for Quantitative Metabolomics
Quantitative metabolomics, which seeks to measure the absolute concentrations of metabolites, relies heavily on the availability of high-quality internal standards and advanced analytical platforms. nih.govthermofisher.com The development of novel platforms is enhancing the sensitivity, coverage, and throughput of these analyses.
Advances in mass spectrometry (MS), such as high-resolution instruments like Orbitrap and time-of-flight (TOF) analyzers, allow for more accurate and sensitive detection of a wide range of metabolites. acs.orgrsc.org When coupled with advanced separation techniques like ultra-performance liquid chromatography (UPLC) and capillary electrophoresis (CE), these platforms can resolve highly complex biological mixtures. nih.govresearchgate.net
The use of stable isotope-labeled standards like this compound is integral to achieving accurate quantification in these advanced platforms. thermofisher.com They help correct for variations in sample preparation and instrument response, which is a significant challenge in metabolomics. acs.org As analytical technologies continue to improve, offering faster scanning speeds and higher sensitivity, the demand for a broader library of well-characterized deuterated standards will grow, enabling more comprehensive and accurate quantitative studies of the metabolome. nih.govacs.org
Table 2: Key Analytical Platforms in Quantitative Metabolomics
| Platform | Separation Principle | Detection Principle | Key Advantages |
| GC-MS | Gas Chromatography (Volatility) | Mass Spectrometry | Excellent for volatile and thermally stable compounds; established libraries nih.gov |
| LC-MS | Liquid Chromatography (Polarity/Affinity) | Mass Spectrometry | Highly versatile for a wide range of metabolites; high sensitivity nih.govrsc.org |
| CE-MS | Capillary Electrophoresis (Charge/Size) | Mass Spectrometry | Ideal for highly polar and charged ionic compounds rsc.org |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Magnetic properties of atomic nuclei | Non-destructive; provides structural information; highly reproducible nih.gov |
Q & A
Q. What are the key considerations for synthesizing Finasteride-d6 Carboxylic Acid with isotopic purity?
Methodological Answer: Synthesis requires precise control of deuteration sites (e.g., C-6 and C-7 positions) and confirmation via -NMR to ensure ≥99% isotopic purity. Use labeled precursors (e.g., deuterated acetic anhydride) under anhydrous conditions, and validate intermediates via LC-MS. Post-synthesis purification via reverse-phase HPLC minimizes non-deuterated impurities. Reproducibility hinges on strict reaction parameter documentation (temperature, solvent ratios, catalyst loading) .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer:
- LC-HRMS : Resolves isotopic clusters and confirms molecular ion ([M+H] at m/z 377.2) with ≤2 ppm mass accuracy.
- NMR : -NMR distinguishes deuterated carbons (C-6 and C-7) from non-deuterated analogs.
- IR Spectroscopy : Validates carboxylic acid functional groups (C=O stretch at 1700–1720 cm). Cross-validate results using reference standards and spike-recovery experiments in biological matrices (e.g., plasma) .
Q. How can researchers ensure the stability of this compound during long-term storage?
Methodological Answer: Stability studies should assess degradation under varying pH (2–9), temperature (4°C to 40°C), and light exposure. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis. Optimal storage: lyophilized form at -80°C in amber vials. Document degradation products (e.g., decarboxylation or oxidation byproducts) for method validation .
Q. What in vitro models are appropriate for studying the biological activity of this compound?
Methodological Answer: Use androgen-dependent cell lines (e.g., LNCaP prostate cancer cells) to assess 5α-reductase inhibition. Quantify intracellular dihydrotestosterone (DHT) via ELISA after 24–48h exposure. Include deuterated vs. non-deuterated controls to evaluate isotopic effects on potency. Validate enzyme kinetics (IC) using recombinant 5α-reductase isoforms (Type I and II) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer:
- Hypothesis Testing : Compare hepatic microsomal assays (human vs. rodent) to identify species-specific metabolism.
- Isotope Tracing : Use -labeling to track deuterium retention in metabolites via HRMS.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to differentiate artifacts (e.g., in-source fragmentation) from true metabolites. Document batch-to-batch variability in enzyme sources and validate with certified reference materials .
Q. What computational strategies improve the prediction of this compound’s binding affinity to 5α-reductase?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate deuterium’s steric effects on active-site interactions (e.g., NADPH cofactor binding).
- QM/MM Calculations : Quantify isotopic perturbations in transition-state energetics.
- Docking Validation : Compare docking scores (AutoDock Vina) for deuterated vs. non-deuterated ligands. Correlate computational results with enzymatic IC data to refine force field parameters .
Q. How can researchers optimize LC-MS/MS methods to distinguish this compound from its non-deuterated analog in pharmacokinetic studies?
Methodological Answer:
- Chromatographic Separation : Use a C18 column with 1.7 µm particles and 0.1% formic acid in mobile phases. Adjust gradient elution to resolve isotopic peaks (Δt ≥0.3 min).
- MRM Transitions : Select precursor → product ions with minimal cross-talk (e.g., m/z 377.2 → 305.1 for deuterated; m/z 371.2 → 299.1 for non-deuterated).
- Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion in biological fluids .
Q. What experimental controls are critical when investigating photodegradation pathways of this compound?
Methodological Answer:
- Dark Controls : Isolate light-induced degradation from thermal/hydrolytic effects.
- Isotopologue Spiking : Add -labeled analogs to track fragmentation patterns.
- Quantum Yield Calculation : Measure UV-Vis absorption (λ = 254–365 nm) and apply the Stark-Einstein equation to quantify photoreactivity. Use LC-PDA-ESI/MS to correlate degradation rates with structural changes .
Q. How can researchers integrate NMR crystallography and solid-state NMR to resolve polymorphic forms of this compound?
Methodological Answer:
- Synchrotron XRD : Resolve unit cell parameters (e.g., space group P2/c) and compare with DFT-optimized structures.
- -NMR : Detect deuterium quadrupolar coupling to assess crystalline order.
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for surface vs. bulk phase analysis. Cross-reference with thermal analysis (DSC/TGA) to link polymorph stability to lattice energy .
Q. What statistical frameworks are recommended for meta-analysis of this compound’s efficacy across heterogeneous preclinical studies?
Methodological Answer:
- Bayesian Hierarchical Modeling : Account for inter-study variability (e.g., dosing regimens, animal models).
- Sensitivity Analysis : Test robustness against outliers (e.g., Grubbs’ test).
- Publication Bias Adjustment : Apply trim-and-fill analysis to correct for missing negative results.
Use PRISMA guidelines to ensure transparent reporting of data sources and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
